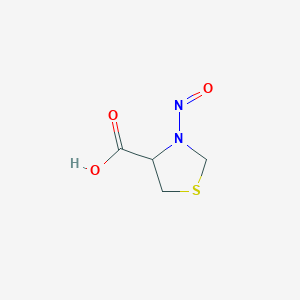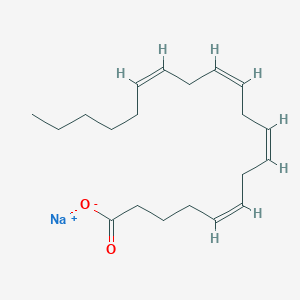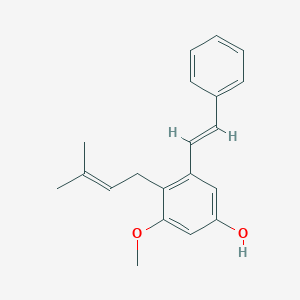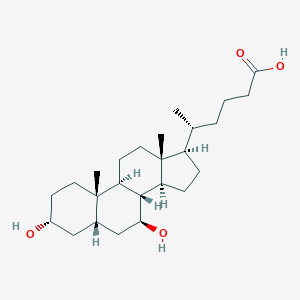
Homoursodeoxycholic acid
Descripción general
Descripción
Homoursodeoxycholic acid is a derivative of ursodeoxycholic acid . It is synthesized from ursodeoxycholic acid and homocholic acid .
Synthesis Analysis
Homoursodeoxycholic acid and [11,12-3H]homoursodeoxycholic acid were synthesized from ursodeoxycholic acid and homocholic acid. Ursodeoxycholic acid (Ia) was converted to 3 alpha, 7 beta-diformoxy-5 beta-cholan-24-oic acid (Ib) using formic acid .Molecular Structure Analysis
Homoursodeoxycholic acid contains total 74 bond(s); 32 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic) .Chemical Reactions Analysis
A novel method of producing ursodeoxycholic acid was developed through electrochemical stereoselective reduction of 7-ketolithocholic acid (7K-LCA) in a undivided electrolytic cell and aprotic solvents .Physical And Chemical Properties Analysis
Homoursodeoxycholic acid has a molecular weight of 406.6 g/mol. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It also has 5 rotatable bonds .Aplicaciones Científicas De Investigación
Drug Development and Pharmacological Screening : Homoursodeoxycholic acid and [11,12-3H]homoursodeoxycholic acid are used in drug development and pharmacological screening (Kuramoto, Kawamoto, Moriwaki, & Hoshita, 1984).
Treatment of Sclerosing Cholangitis : 24-norUrsodeoxycholic acid has shown effectiveness in ameliorating sclerosing cholangitis in Mdr2(-/-) mice, improving liver tests and liver histology (Fickert et al., 2006).
Cholestatic Liver and Bile Duct Disorders : Norursodeoxycholic acid (norUDCA) is a promising drug for cholestatic liver and bile duct disorders, including primary sclerosing cholangitis (PSC) (Halilbasic, Steinacher, & Trauner, 2017).
Bicarbonate-rich Hypercholeresis : NorUDCA ingestion induces a bicarbonate-rich hypercholeresis and impacts phospholipid and cholesterol secretion into bile differently than UDCA (Hofmann et al., 2005).
Non-Alcoholic Fatty Liver Disease : Norursodeoxycholic acid has hepatoprotective, anti-inflammatory, and antifibrotic activity, potentially benefiting patients with non-alcoholic fatty liver disease (Traussnigg et al., 2019).
Chronic Cholestatic Liver Diseases : Ursodeoxycholic acid is a mainstay therapy for chronic cholestatic liver diseases, like primary biliary cirrhosis (Paumgartner, 2010).
Sclerosing Cholangitis : NorUDCA shows effective anti-cholestatic properties in an animal model of sclerosing cholangitis (Trottier et al., 2009).
Intestinal Absorption and Bile Excretion : Homoursodeoxycholic acid is efficiently absorbed from the intestine and rapidly excreted into the bile, undergoing hepatic biotransformation and intestinal bacterial modification (Kuramoto, Moriwaki, Kawamoto, & Hoshita, 1987).
Gallstone Dissolution : Chenodeoxycholic acid treatment improves cholesterol solubility in bile, leading to gallstone dissolution or reduced size in some patients (Bell, Whitney, & Dowling, 1972).
Primary Sclerosing Cholangitis : norUDCA significantly reduced serum alkaline phosphatase levels in primary sclerosing cholangitis patients, with a safety profile comparable to placebo (Fickert et al., 2017).
Safety And Hazards
Direcciones Futuras
Ursodeoxycholic acid (UDCA), a secondary bile acid, is an acidic steroid synthesized from cholesterol in hepatocytes. UDCA is widely used for the treatment of various diseases related to liver injury. The use of UDCA to treat non-liver diseases has also been developed recently, such as neurodegenerative diseases, cancer, and obesity .
Propiedades
IUPAC Name |
(5R)-5-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKGBMOMGYRROF-ZQMFMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homoursodeoxycholic acid | |
CAS RN |
102044-28-0 | |
| Record name | Homoursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102044280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



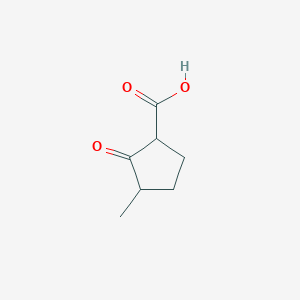
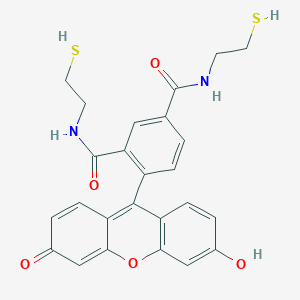






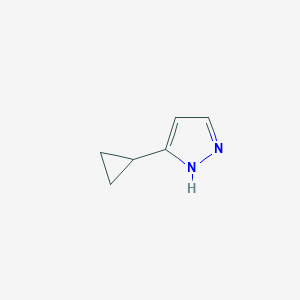

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
